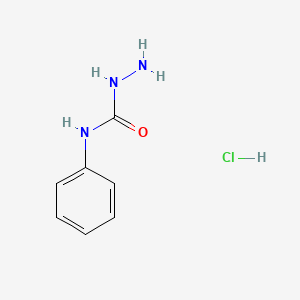

4-Phenylsemicarbazide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20839. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-3-phenylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-10-7(11)9-6-4-2-1-3-5-6;/h1-5H,8H2,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXHWDWODIHJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063887 | |

| Record name | Hydrazinecarboxamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-14-5 | |

| Record name | Hydrazinecarboxamide, N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylsemicarbazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylsemicarbazide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxamide, N-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarboxamide, N-phenyl-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylsemicarbazide. hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLSEMICARBAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81T730Q4PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Phenylsemicarbazide hydrochloride physical and chemical properties

Content Type: Technical Reference & Experimental Protocol Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Researchers[1]

Executive Summary

4-Phenylsemicarbazide hydrochloride (CAS: 5441-14-5) is the stabilized hydrochloride salt of 4-phenylsemicarbazide.[1] It is a critical derivatizing agent used primarily for the isolation, purification, and identification of carbonyl compounds (aldehydes and ketones) via the formation of highly crystalline semicarbazones. Unlike its free base counterpart (CAS: 537-47-3), the hydrochloride salt offers enhanced water solubility and shelf-stability, making it the preferred form for aqueous-phase reactions and pharmaceutical intermediate synthesis.[1]

This guide details the physicochemical profile, spectroscopic signatures, and validated experimental protocols for utilizing this reagent in organic synthesis and analytical chemistry.

Molecular Identity & Structural Analysis[1][2]

The distinction between the hydrochloride salt and the free base is a frequent source of experimental error. The salt form is protonated at the hydrazine terminal nitrogen (N1), rendering it less nucleophilic until buffered.

| Parameter | Hydrochloride Salt (Target) | Free Base (Precursor) |

| CAS Number | 5441-14-5 | 537-47-3 |

| Molecular Formula | C₇H₉N₃O[1][2] · HCl | C₇H₉N₃O |

| Molecular Weight | 187.63 g/mol | 151.17 g/mol |

| IUPAC Name | 1-amino-3-phenylurea hydrochloride | 4-phenylsemicarbazide |

| SMILES | Cl.NNC(=O)Nc1ccccc1 | NNC(=O)Nc1ccccc1 |

| Appearance | White crystalline powder | White leaflets or platelets |

Structural Insight: The molecule consists of a urea backbone where one nitrogen is substituted with a phenyl group (N4) and the other is part of a hydrazine moiety (N1/N2). In the hydrochloride salt, the terminal amino group (-NH₂) is protonated (-NH₃⁺Cl⁻), which stabilizes the molecule against oxidation but requires neutralization (typically with sodium acetate) to restore nucleophilicity during synthesis.

Physicochemical Profile

The following data represents the standard values for high-purity (>98%) this compound.

| Property | Value | Experimental Context |

| Melting Point | 215 – 217 °C (dec.)[1][3] | Distinctly higher than the free base (122–125 °C). Use this for identity verification. |

| Solubility (Water) | Freely Soluble | The ionic lattice breaks effectively in polar protic solvents. |

| Solubility (Ethanol) | Soluble | Facilitates recrystallization and reaction in hydro-alcoholic media.[1] |

| Solubility (Ether) | Insoluble | Useful for washing away non-polar impurities. |

| pKa (Predicted) | ~10.5 (Hydrazine N) | Indicates the basicity of the free amine; relevant for buffer selection. |

| Hygroscopicity | Low to Moderate | Store in a desiccator; hydrolysis may occur over prolonged exposure to moisture. |

Spectroscopic Signature (Self-Validating Data)

Researchers can validate the identity of their reagent using the following expected spectral peaks.

Proton NMR (¹H NMR) in DMSO-d₆

-

δ 10.24 ppm (s, 1H): Amide NH (N4, adjacent to phenyl ring).

-

δ 9.87 ppm (s, 1H): Hydrazine NH (N2, internal).

-

δ ~9.20 ppm (br s, 3H): Ammonium protons (-NH₃⁺).[1] Note: This broad peak confirms the HCl salt form; it is absent in the free base.

-

δ 7.40 – 7.00 ppm (m, 5H): Aromatic protons (Phenyl ring multiplet).

Infrared Spectroscopy (FT-IR)

-

3200 – 3400 cm⁻¹: N-H stretching (Broad due to H-bonding).[1]

-

1670 – 1690 cm⁻¹: C=O stretching (Amide I band).

-

1500 – 1600 cm⁻¹: C=C aromatic skeletal vibrations.

-

~2800 – 3000 cm⁻¹: N-H⁺ stretching bands (indicative of amine salts).

Synthetic Utility: Semicarbazone Formation[1][2][5]

The primary application of this compound is the derivatization of carbonyl compounds. The reaction is a condensation that eliminates water to form a crystalline semicarbazone.

Reaction Mechanism

The reaction requires a delicate pH balance (optimum pH ~4.5).[4]

-

Activation: The carbonyl oxygen is protonated by the acid catalyst, increasing electrophilicity.

-

Nucleophilic Attack: The free amine (generated in situ by acetate buffer) attacks the carbonyl carbon.

-

Dehydration: Proton transfer and loss of water yield the C=N bond.

Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 4-phenylsemicarbazide with a ketone.

Experimental Protocol: Derivatization Workflow

Objective: Isolate a crystalline derivative of an unknown ketone for identification (Melting Point analysis).

Reagents:

-

This compound (100 mg)[1]

-

Sodium Acetate (150 mg)

-

Ethanol (95%)

-

Unknown Carbonyl Compound (approx. 100 mg)[5]

Step-by-Step Methodology:

-

Reagent Preparation: In a test tube, dissolve 100 mg of this compound and 150 mg of sodium acetate in 1 mL of water. Rationale: Sodium acetate buffers the HCl, releasing the nucleophilic free base.

-

Substrate Addition: Dissolve 100 mg of the unknown ketone in 1 mL of ethanol. Add this to the reagent solution.

-

Heating: Warm the mixture in a water bath (60–70 °C) for 5–10 minutes. Note: If the ketone is hindered, refluxing for 30 minutes may be required.

-

Crystallization: Cool the mixture slowly to room temperature, then place in an ice bath. Scratch the side of the tube with a glass rod to induce nucleation if necessary.

-

Isolation: Filter the crystals using a Hirsch funnel. Wash with cold water to remove inorganic salts (NaCl, NaOAc).

-

Recrystallization: Recrystallize from ethanol or an ethanol/water mixture to obtain a sharp melting point.

Figure 2: Standardized workflow for the preparation of semicarbazone derivatives.[1]

Handling, Stability & Safety (SDS Summary)

Storage:

-

Store at room temperature (15–25 °C).

-

Keep container tightly closed in a dry, well-ventilated place.[1]

-

Hygroscopic: Protect from moisture to prevent clumping and hydrolysis.

Safety Hazards (GHS Classification):

-

Signal Word: WARNING

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.

References

-

Sigma-Aldrich. (n.d.).[1][3] this compound Product Sheet. Retrieved from [1][3]

-

ChemicalBook. (2023). This compound Chemical Properties and NMR Data. Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2025). 4-Phenylsemicarbazide Compound Summary. Retrieved from

-

Organic Syntheses. (1926). 4-Phenylsemicarbazide Synthesis Protocol. Org. Synth. 1926, 6, 74. Retrieved from

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Phenylsemicarbazide. Retrieved from

Sources

- 1. 537-47-3|4-Phenylsemicarbazide|BLD Pharm [bldpharm.com]

- 2. This compound(5441-14-5) 1H NMR spectrum [chemicalbook.com]

- 3. 4-フェニルセミカルバジド 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 563-41-7 CAS | SEMICARBAZIDE HYDROCHLORIDE | Laboratory Chemicals | Article No. 05683 [lobachemie.com]

- 6. 4-Phenylsemicarbazide | C7H9N3O | CID 10837 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Phenylsemicarbazide hydrochloride molecular structure and formula

Structural Dynamics, Synthesis, and Pharmaceutical Utility[1]

Executive Summary

4-Phenylsemicarbazide hydrochloride (4-PSC[1][2]·HCl) is a specialized hydrazine derivative (

Molecular Architecture & Physicochemical Profile[1][3]

The efficacy of 4-PSC[1]·HCl stems from its unique electronic distribution, which combines a nucleophilic hydrazine tail with a stabilizing urea backbone.

2.1 Structural Formula and Nomenclature

-

IUPAC Name:

-Phenylhydrazinecarboxamide hydrochloride[1][2] -

CAS Number: 5441-14-5 (HCl salt); 537-47-3 (Free base)[1]

-

Molecular Formula:

[2]

2.2 Structural Dynamics and Protonation

The 4-phenylsemicarbazide molecule consists of a phenyl ring attached to the

Key Structural Features:

-

Resonance Stabilization: The lone pair on

participates in resonance with the carbonyl oxygen, increasing the double-bond character of the -

Nucleophilic Center: The terminal hydrazine nitrogen (

) remains the primary nucleophile, essential for condensation reactions with aldehydes and ketones. -

Salt Lattice: In the crystalline HCl form, the protonated hydrazinium cation (

) forms strong ionic interactions with chloride anions, significantly raising the melting point compared to the free base.

Figure 1: Connectivity and functional domains of 4-Phenylsemicarbazide HCl.[1] Note the protonation site at N1.

2.3 Physicochemical Data Table

| Property | Value / Description | Context |

| Melting Point | 215–217 °C (dec.)[1][2] | Significantly higher than free base (122 °C) due to ionic lattice energy. |

| Solubility | Freely soluble in water, ethanol. | Critical for aqueous biological assays. |

| Appearance | White to off-white crystalline powder.[1][4] | Discoloration indicates oxidation or hydrolysis. |

| pKa (Conj. Acid) | ~3.5 - 4.0 (Estimated for hydrazine group) | Sufficiently acidic to catalyze its own condensation in some buffers.[1] |

| Stability | Hygroscopic. | Store under inert atmosphere; protect from moisture. |

Synthetic Pathways & Mechanistic Insight[1]

The synthesis of 4-PSC[1][5]·HCl generally proceeds through the formation of the free base followed by acidification. The "Wöhler-style" urea synthesis and the Isocyanate route are the two primary methodologies.[1]

3.1 Method A: The Phenylurea Hydrazinolysis (Recommended)

This method is preferred for its cost-effectiveness and safety, avoiding the use of highly toxic isocyanates.

-

Mechanism: Nucleophilic acyl substitution where hydrazine displaces ammonia from phenylurea.

-

Reaction:

[1]

Protocol:

-

Reagents: Suspend 34.0 g (0.25 mol) of Phenylurea in 50 mL of ethanol.

-

Addition: Add 25.0 mL (0.50 mol) of Hydrazine Hydrate (excess drives the equilibrium).

-

Reflux: Heat the mixture to reflux for 18–24 hours. Ammonia gas will evolve (perform in a fume hood).

-

Isolation (Free Base): Cool the solution. The free base 4-phenylsemicarbazide crystallizes.[1][4] Filter and wash with cold ethanol.

-

Salt Formation: Dissolve the crude base in a minimum volume of hot ethanol. Add concentrated HCl dropwise until pH < 2.

-

Crystallization: Cool to 0°C. The hydrochloride salt precipitates. Recrystallize from ethanol/water (9:1) to remove traces of diphenylurea.

3.2 Method B: The Isocyanate Route (High Purity)

Ideal for small-scale, high-purity requirements.[1]

-

Reaction:

-

Direct Route: Phenyl isocyanate added slowly to hydrazine hydrate at 0°C. This is highly exothermic and risks forming the symmetric diphenylurea byproduct if stoichiometry is not strictly controlled (hydrazine must be in large excess).

Figure 2: Comparative synthetic workflows for 4-Phenylsemicarbazide HCl.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

-

IR Spectroscopy (KBr):

-

1H NMR (DMSO-d6):

-

ppm (s, 1H,

-

ppm (s, 1H,

- ppm (m, 5H, Aromatic protons).

-

Note: The

protons are often broad and may merge with the water peak in wet DMSO.

-

ppm (s, 1H,

Applications in Drug Discovery & Organic Synthesis[9][10][11]

5.1 Carbonyl Derivatization & Purification

4-PSC·HCl reacts with ketones and aldehydes to form crystalline semicarbazones .

-

Utility: This reaction is used to isolate carbonyl compounds from complex mixtures. The resulting semicarbazone is often a solid with a sharp melting point, facilitating identification.

-

Regeneration: The parent carbonyl can be regenerated by hydrolysis under acidic conditions (e.g., oxalic acid), making 4-PSC a protective group strategy.

5.2 Synthesis of Bioactive Heterocycles (1,2,4-Triazoles)

The semicarbazide motif is a precursor to 1,2,4-triazoles, a scaffold found in antifungals (e.g., Fluconazole) and antivirals.

-

Cyclization Protocol: Reaction of 4-phenylsemicarbazide with carboxylic acids or acyl chlorides followed by base-catalyzed cyclization yields 3-substituted-4-phenyl-1,2,4-triazol-5-ones.[1]

5.3 Biological Activity (Urease Inhibition)

Recent studies indicate that phenylsemicarbazide derivatives act as competitive inhibitors of urease. The urea-like structure mimics the natural substrate (urea), binding to the nickel active site of the enzyme, which has implications for treating H. pylori infections.

Safety & Handling

-

Hazards: 4-PSC·HCl is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

Toxicology: Hydrazine derivatives are potential carcinogens. Handle with high containment.

-

Incompatibility: Strong oxidizing agents (risk of azo formation/explosion).

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

References

-

Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Retrieved from [1]

-

Organic Syntheses. (1926). 4-Phenylsemicarbazide.[1][2][3][4][6][7] Org. Synth. 6, 74. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10837, 4-Phenylsemicarbazide. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for urea/semicarbazide synthesis protocols).

-

Srivastava, S., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances. Retrieved from

Sources

- 1. 537-47-3|4-Phenylsemicarbazide|BLD Pharm [bldpharm.com]

- 2. This compound CAS#: 5441-14-5 [amp.chemicalbook.com]

- 3. This compound | CAS 5441-14-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 4-PHENYLSEMICARBAZIDE | 537-47-3 [chemicalbook.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 4-Phenylsemicarbazide | CAS 537-47-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

Synthesis of 4-Phenylsemicarbazide hydrochloride from phenylurea

An In-depth Technical Guide to the Synthesis of 4-Phenylsemicarbazide Hydrochloride from Phenylurea

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable reagent and building block in medicinal chemistry and organic synthesis. The primary focus is the robust and widely-cited method proceeding from phenylurea and hydrazine hydrate. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify procedural choices, and address critical safety considerations. It includes detailed experimental workflows, characterization data, and troubleshooting insights to ensure reproducible and reliable outcomes in a laboratory setting.

Introduction and Strategic Importance

4-Phenylsemicarbazide and its derivatives are key structural motifs in a variety of biologically active compounds. The semicarbazide functional group serves as a versatile pharmacophore, known for its ability to form critical hydrogen bonds with biological targets. Consequently, 4-phenylsemicarbazide is a crucial starting material for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators. It is also utilized as a reagent for the characterization of aldehydes and ketones.[1]

The synthesis from phenylurea offers a direct and accessible route using commercially available starting materials. Understanding the nuances of this conversion is essential for chemists aiming to produce this intermediate with high purity and yield.

Principle and Reaction Mechanism

The conversion of phenylurea to 4-phenylsemicarbazide is fundamentally a nucleophilic acyl substitution reaction. The terminal nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of phenylurea.

The proposed mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on a terminal nitrogen of hydrazine hydrate attacks the carbonyl carbon of phenylurea.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

-

Proton Transfer: A series of proton transfers occurs, facilitating the departure of a leaving group.

-

Elimination: The tetrahedral intermediate collapses, eliminating ammonia (NH₃). The C-N bond of the urea is cleaved, and a new C-N bond with the hydrazine moiety is formed, yielding 4-phenylsemicarbazide.

The subsequent conversion to the hydrochloride salt is a simple acid-base reaction, which protonates the basic nitrogen atoms of the semicarbazide, rendering it more stable and often facilitating purification through crystallization.

Caption: Conceptual overview of the reaction mechanism.

Materials and Methods

Reagent and Equipment Data

A summary of the key reagents involved in this synthesis is provided below.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Phenylurea | C₇H₈N₂O | 136.15 | 147-150 | White crystalline solid |

| Hydrazine Hydrate (42%) | H₆N₂O | 50.06 | -51.7 | Colorless fuming liquid |

| 4-Phenylsemicarbazide | C₇H₉N₃O | 151.17 | 120-123[2] | White to orange powder/crystals[1] |

| 4-Phenylsemicarbazide HCl | C₇H₁₀ClN₃O | 187.63 | ~215 (decomposes)[2] | White crystalline solid |

| Hydrochloric Acid (conc.) | HCl | 36.46 | -26 | Colorless to light yellow liquid |

| Absolute Ethanol | C₂H₅OH | 46.07 | -114 | Colorless liquid |

Detailed Experimental Protocol

This protocol is adapted from the robust and verified procedure published in Organic Syntheses.[2]

Part A: Synthesis of Crude 4-Phenylsemicarbazide

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 68 g (0.5 mole) of phenylurea and 120 mL (approx. 1 mole) of a 42% hydrazine hydrate solution.[2]

-

Causality: A two-fold molar excess of hydrazine hydrate is used to drive the reaction to completion and maximize the conversion of phenylurea.

-

-

Reaction: Heat the mixture on a steam bath under reflux for approximately 12 hours.[1][2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Decolorization: To the hot reaction mixture, add a small amount (1-2 g) of decolorizing charcoal (e.g., Norite) and swirl.[2]

-

Causality: This step removes colored impurities that may have formed during the prolonged heating.

-

-

Filtration and Concentration: Filter the hot mixture by gravity or vacuum to remove the charcoal. Wash the charcoal with two small portions (15 mL each) of warm water. Combine the filtrate and washings and concentrate the solution on a steam bath to a final volume of approximately 100 mL.[2]

-

Crystallization: Cool the concentrated solution in an ice bath. Crystals of crude 4-phenylsemicarbazide will separate. Collect the crystals by vacuum filtration and wash them with two 15-mL portions of cold water.[2]

-

Second Crop: Concentrate the filtrate further to about 25 mL and cool again to obtain a second crop of crystals. The total yield of crude product is typically 47–52 g.[2] The crude product may be white initially but can turn brown upon drying and may contain unreacted phenylurea.[2]

Part B: Purification via Hydrochloride Salt Formation

-

Dissolution: Dissolve the entire crude product (47-52 g) in 200 mL of hot absolute ethanol. Filter the solution if necessary to remove any insoluble impurities.[2]

-

Salt Formation: To the hot, filtered ethanolic solution, add 250 mL of concentrated hydrochloric acid. A significant portion of the this compound will precipitate immediately.[2]

-

Causality: The hydrochloride salt is significantly less soluble in the ethanol/HCl mixture than the free base or the primary impurity, phenylurea. This difference in solubility is the basis for the purification.

-

-

Isolation: Filter the precipitated salt and wash it with absolute ethanol. Cool the filtrate in an ice-salt bath to precipitate more product, which is then filtered, washed, and combined with the first batch. The yield of the hydrochloride salt is typically 46–48 g.[1][2]

Caption: Experimental workflow for the synthesis of 4-Phenylsemicarbazide HCl.

Product Characterization

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

-

Melting Point: The hydrochloride salt melts with decomposition at approximately 215 °C.[2] The melting point can vary with the rate of heating.[2] The free base, if regenerated, should melt at 120–123 °C.[2] A broad melting range or a significantly lower value indicates the presence of impurities.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the urea carbonyl (around 1660 cm⁻¹), and aromatic C-H and C=C bonds.[3][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the aromatic protons on the phenyl ring and distinct signals for the various N-H protons of the semicarbazide moiety.

-

¹³C NMR: Signals should be present for the aromatic carbons and the carbonyl carbon.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining purity and quantifying any residual starting material or by-products.[5]

Safety, Handling, and Waste Disposal

CRITICAL: Hydrazine and its derivatives are highly toxic, corrosive, and suspected carcinogens. [6][7] All operations involving hydrazine hydrate must be conducted with stringent safety protocols.

-

Engineering Controls: All work must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]

-

Personal Protective Equipment (PPE):

-

Spill Response: Have a spill kit ready that includes an appropriate neutralizing agent for hydrazine (e.g., calcium hypochlorite solution). In case of a major spill, evacuate the area immediately.

-

Waste Disposal: All hydrazine-containing waste is considered hazardous.[8] It must be collected in a clearly labeled, sealed container and disposed of through an approved hazardous waste management program. Do not mix hydrazine waste with other organic or oxidizing waste streams due to its high reactivity.[9]

Troubleshooting and Field Insights

-

Low Yield of Crude Product: This is often due to incomplete reaction. Ensure the 12-hour reflux time is maintained. An alternative suggestion involves using 100% hydrazine hydrate in absolute alcohol for 24 hours to improve the yield and potentially eliminate the need for purification via the hydrochloride salt.[2]

-

Product Discoloration: The crude product may turn brown on drying.[2] This is common and is effectively addressed by the purification step involving decolorizing charcoal and conversion to the hydrochloride salt.

-

Formation of Diphenylurea: If the hydrochloride salt is boiled in water for an extended period during attempts to regenerate the free base, decomposition can occur, forming diphenylurea (m.p. ~235-240 °C).[2] This should be avoided by minimizing the heating time.

References

-

Wheeler, A. S. (1926). 4-PHENYLSEMICARBAZIDE. Organic Syntheses, 6, 74. DOI: 10.15227/orgsyn.006.0074. Retrieved from [Link]

-

Jamal, A., Arshad, M. N., Maqsood, Z. T., & Khan, I. U. (2009). 4-Phenylsemicarbazide. Private Communication to the CCDC. DOI: 10.5517/ccw2xmp. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4-Phenylsemicarbazide | The Merck Index Online. Retrieved from [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). 4-Phenylsemicarbazide. Retrieved from [Link]

-

Iarovenko, V. N., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(106), 61575-61581. DOI: 10.1039/C4RA11874A. Retrieved from [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). 4-Phenylsemicarbazide. Retrieved from [Link]

- Google Patents. (n.d.). US4358611A - Preparation of 2-phenylsemicarbazides.

- Google Patents. (n.d.). CN1440964A - Production process of phenyl carbamide and/or diphenyl carbamide.

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

- Google Patents. (n.d.). US4482738A - Process for preparing semicarbazide hydrochloride.

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]

-

GOV.UK. (n.d.). Hydrazine - Incident management. Retrieved from [Link]

-

ACS Omega. (2022). Efficient Synthesis of Various Substituted (Thio)Ureas, Semicarbazides, Thiosemicarbazides, Thiazolidones, and Oxadiazole Derived from [2.2]Paracyclophane. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN107098831A - A kind of preparation method of semicarbazides.

-

University of New Mexico - Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. DOI: 10.1002/cmdc.201800518. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 4-Phenylsemicarbazide | C7H9N3O | CID 10837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. nj.gov [nj.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. apps.dtic.mil [apps.dtic.mil]

Technical Whitepaper: Pharmacodynamics and Therapeutic Potential of 4-Phenylsemicarbazide Derivatives

[1]

Executive Summary

The 4-phenylsemicarbazide scaffold represents a privileged structure in medicinal chemistry, particularly in the development of neuroactive agents. While the hydrochloride salt (CAS 5441-14-5) serves primarily as a stable synthetic precursor, its derivatives—specifically aryl semicarbazones —have emerged as potent anticonvulsants with a high protective index.[1]

This guide delineates the mechanism of action (MoA) of these derivatives, which functions primarily through the blockade of voltage-gated sodium channels (VGSCs) and secondary modulation of the GABAergic system . Unlike traditional anticonvulsants (e.g., phenytoin), optimized 4-phenylsemicarbazide derivatives often exhibit reduced neurotoxicity, making them critical candidates for treating refractory epilepsy.

Chemical Basis: Structure-Activity Relationship (SAR)[1][2]

The efficacy of 4-phenylsemicarbazide derivatives is grounded in the Dimmock Pharmacophore Model for anticonvulsants. The molecule functions not as a random inhibitor but as a precision ligand designed to interact with specific neuronal channel states.

The Pharmacophore Triad

-

Aryl Hydrophobic Binding Site (A): The phenyl ring of the 4-phenylsemicarbazide moiety provides the necessary lipophilicity to penetrate the blood-brain barrier (BBB) and interact with the hydrophobic domain of the Na+ channel.

-

Hydrogen Bonding Domain (HBD): The urea/hydrazine core (–NH–CO–NH–) acts as a hydrogen bond donor/acceptor system, critical for anchoring the molecule to the receptor site (likely residues within the channel pore).

-

Electron Donor Group (D): In semicarbazone derivatives, the imine nitrogen (=N–) or the carbonyl oxygen serves as an electron donor, stabilizing the interaction with the channel's inactive state.

Key Insight: Substitution on the phenyl ring (e.g., 4-fluoro, 4-chloro) significantly enhances metabolic stability and binding affinity, often increasing the protective index (PI) by 2-3 fold compared to the unsubstituted parent compound.

Mechanism of Action (MoA)

The therapeutic effect of 4-phenylsemicarbazide derivatives is multipronged, but the dominant pathway is the frequency-dependent inhibition of neuronal firing.

Primary Mechanism: Voltage-Gated Sodium Channel (VGSC) Blockade

These derivatives act as state-dependent Na+ channel blockers .[1]

-

Resting State: The drug has low affinity for the channel in its resting state, allowing normal physiological signaling.

-

Inactivated State: During high-frequency firing (seizure activity), Na+ channels cycle rapidly.[1] The 4-phenylsemicarbazide derivative binds preferentially to the inactivated conformation of the channel.

-

Stabilization: By stabilizing the inactivated state, the drug prolongs the refractory period of the neuron, preventing the repetitive firing characteristic of an epileptic focus without blocking normal action potentials.

Secondary Mechanism: GABAergic Modulation

Recent evidence suggests a synergistic effect on the inhibitory neurotransmitter

-

GABA-A Receptor Modulation: Some derivatives act as positive allosteric modulators (PAMs) at the benzodiazepine site, enhancing Cl- influx and hyperpolarizing the membrane.

-

GABA Transaminase (GABA-T) Inhibition: A subset of hydrazine-containing derivatives may inhibit GABA-T, reducing the degradation of GABA and increasing synaptic concentrations.[1]

Visualization: Signaling & Synthesis Pathways[1]

Figure 1: Mechanism of Action Signaling Pathway

This diagram illustrates the dual pathway of neuronal stabilization via Na+ channel blockade and GABAergic enhancement.

Caption: Dual-action pathway showing preferential binding to inactivated Na+ channels and secondary GABAergic modulation to suppress seizure propagation.[1]

Figure 2: Synthesis Workflow

The conversion of the hydrochloride precursor to the active semicarbazone pharmacophore.

Caption: Synthetic route from Phenylurea to the active Aryl Semicarbazone, highlighting the HCl salt as the stable intermediate for purification.

Experimental Validation Protocols

The following protocols are standardized for validating the anticonvulsant activity and safety profile of these derivatives.

Protocol A: Synthesis of 4-Phenylsemicarbazones

Objective: To synthesize the active derivative from the hydrochloride salt.

-

Neutralization: Dissolve 4-phenylsemicarbazide hydrochloride (10 mmol) in minimal water. Add 10% NaOH dropwise until pH ~8-9 to liberate the free base. Extract with ethyl acetate if necessary, or use directly if water-soluble.[1]

-

Condensation:

-

Prepare a solution of the appropriate aryl aldehyde (10 mmol) in ethanol (20 mL).

-

Add the 4-phenylsemicarbazide (free base) solution.

-

Add catalytic glacial acetic acid (2-3 drops).[1]

-

Reflux: Heat the mixture at 80°C for 4-6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

-

Purification:

-

Cool the mixture to room temperature; pour into crushed ice.

-

Filter the precipitate.[2]

-

Recrystallization: Purify using hot ethanol or ethanol/water mixture to achieve >98% purity (confirmed by HPLC).

-

Protocol B: Maximal Electroshock Seizure (MES) Test

Objective: To assess the efficacy of the compound in preventing seizure spread (Na+ channel blockade model).

-

Subjects: Male albino mice (CF-1 or C57BL/6), 18-25g.[1]

-

Treatment: Administer test compound (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg) 30 minutes prior to testing.

-

Stimulus:

-

Endpoint: The test is considered positive (protected) if the animal does not exhibit Hindlimb Tonic Extension (HLTE) (legs extended 180° to the body).

-

Data Output: Calculate ED50 (Effective Dose 50%) using probit analysis.

Protocol C: Rotarod Neurotoxicity Test

Objective: To differentiate between anticonvulsant sedation and true therapeutic effect.

-

Apparatus: Rotating rod (3 cm diameter) with automated fall sensors.

-

Training: Train mice to maintain balance at a constant speed (e.g., 6 rpm) for 180 seconds, 24 hours prior to drug testing.

-

Testing:

-

Endpoint: Latency to fall (seconds).

-

Interpretation: A significant decrease in latency compared to vehicle control indicates neurotoxicity (ataxia/sedation).

-

Metric: Calculate TD50 (Toxic Dose 50%). The Protective Index (PI) = TD50 / ED50.[10] A PI > 2 is desirable; > 5 is excellent.

Quantitative Data Summary

Typical pharmacological profile of optimized 4-phenylsemicarbazide derivatives (e.g., 4-fluorophenoxy analog).

| Parameter | Value / Range | Significance |

| MES ED50 | 15 - 40 mg/kg | Comparable to Phenytoin (ED50 ~10 mg/kg) |

| Rotarod TD50 | > 100 - 300 mg/kg | Significantly less toxic than Phenytoin |

| Protective Index (PI) | 5.0 - 15.0 | High safety margin |

| LogP | 2.5 - 3.5 | Optimal for BBB penetration |

| Molecular Target | Na+ Channel (Site 2) | Validated via radioligand binding assays |

References

-

Organic Syntheses. (1927). 4-Phenylsemicarbazide Synthesis Protocol. Coll. Vol. 1, p. 450. Link

-

National Institutes of Health (NIH) - PANAChE. (2024). Maximal Electroshock Seizure (MES) Test Protocol.Link

-

Dimmock, J. R., et al. (1999). Pharmacophore models for anticonvulsant semicarbazones.Journal of Medicinal Chemistry. (Cited for SAR foundation).[10] Link

-

Rogawski, M. A. (2020). Mechanisms of action of currently used antiseizure drugs.[11][12] UC Davis School of Medicine. Link

-

Castel-Branco, M. M., et al. (2009).[3][12] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.[3][11][12][13][14]Methods and Findings in Experimental and Clinical Pharmacology. Link

Sources

- 1. 537-47-3|4-Phenylsemicarbazide|BLD Pharm [bldpharm.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mmpc.org [mmpc.org]

- 7. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]

- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-(4-Chlorophenyl)semicarbazide hydrochloride | 124700-01-2 | Benchchem [benchchem.com]

- 11. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. meliordiscovery.com [meliordiscovery.com]

- 14. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Biological Activity of 4-Phenylsemicarbazide Hydrochloride Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 4-phenylsemicarbazide hydrochloride derivatives, a class of hydrazine-based compounds exhibiting a broad spectrum of pharmacological activities. While historically utilized as chemical intermediates, recent medicinal chemistry efforts have repositioned these derivatives as potent scaffolds for anticonvulsant , antimicrobial , and antineoplastic agents.[1]

The hydrochloride salt form is critical for enhancing the water solubility and bioavailability of the lipophilic phenylsemicarbazide core, facilitating its use in in vivo models. This guide details the synthesis, structure-activity relationships (SAR), and validated experimental protocols for evaluating these compounds.

Chemical Foundation & Synthesis

The core structure, 4-phenylsemicarbazide (4-PSC) , consists of a urea moiety linked to a hydrazine group with a phenyl substituent. The hydrochloride salt is often the preferred reagent form due to its stability against oxidation and improved solubility in polar solvents required for condensation reactions.

Synthetic Pathway

The primary route to bioactive derivatives (typically semicarbazones ) involves the condensation of this compound with various aryl aldehydes or ketones. This reaction forms an azomethine (-CH=N-) linkage, a pharmacophore essential for binding to biological targets.

Causality in Synthesis:

-

Role of HCl: The hydrochloride salt acts as a proton source, catalyzing the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde/ketone.

-

pH Adjustment: The reaction often requires buffering (e.g., sodium acetate) to prevent protonation of the nucleophilic amine, ensuring the reaction proceeds at an optimal rate.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion of the hydrochloride salt into bioactive semicarbazone derivatives.

Figure 1: Step-wise synthesis from phenylurea precursors to the stable hydrochloride salt and final bioactive semicarbazone derivatives.

Pharmacological Profile[2][3][4][5][6][7]

Anticonvulsant Activity

The most significant therapeutic application of 4-phenylsemicarbazide derivatives is in the management of epilepsy.[2] These compounds have shown high potency in the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures.

-

Mechanism of Action: The semicarbazone moiety interacts with the voltage-gated sodium channels (VGSCs), stabilizing them in the inactive state. Additionally, evidence suggests positive allosteric modulation of the GABA-A receptor , enhancing inhibitory neurotransmission.

-

Key SAR Findings:

-

Distal Aryl Ring: An electron-withdrawing group (e.g., Cl, F, Br, NO2) at the para position of the phenyl ring significantly increases anticonvulsant potency.

-

Hydrogen Bonding: The amide NH and the azomethine nitrogen provide essential hydrogen bonding points for receptor docking.

-

Antimicrobial & Antifungal Activity

Derivatives have demonstrated efficacy against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3]

-

Mechanism: The lipophilic nature of the phenyl ring allows penetration of the microbial cell membrane. Once inside, the hydrazine moiety can chelate essential metal ions (Fe2+, Cu2+) required for microbial enzyme function, leading to metabolic arrest.

Visualization: Structure-Activity Relationship (SAR)

This diagram maps the structural features to their biological effects.

Figure 2: Pharmacophore map highlighting the functional domains responsible for biological activity.

Experimental Protocols

Protocol A: Synthesis of 4-Phenylsemicarbazone Derivatives

Validates the chemical identity and purity of the test compounds.

-

Preparation: Dissolve 0.01 mol of This compound and 0.01 mol of sodium acetate in 20 mL of ethanol.

-

Addition: Add 0.01 mol of the appropriate aryl aldehyde/ketone dropwise with constant stirring.

-

Reaction: Reflux the mixture for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

-

Isolation: Pour the reaction mixture into crushed ice. Filter the precipitate.[4]

-

Purification: Recrystallize from 95% ethanol to obtain the pure derivative.

-

Validation: Confirm structure via melting point, IR (presence of C=N stretch at ~1600 cm⁻¹), and ¹H-NMR.

Protocol B: Anticonvulsant Screening (Maximal Electroshock Test - MES)

Validates the efficacy against generalized seizures.

-

Animals: Male albino mice (20–25 g).

-

Control: Administer vehicle (0.5% CMC) to Group 1.

-

Standard: Administer Phenytoin (25 mg/kg i.p.) to Group 2.

-

Test: Administer the 4-phenylsemicarbazide derivative (30, 100, 300 mg/kg i.p.) to test groups.

-

Induction: 30 minutes post-injection, apply an electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

-

Endpoint: Record the presence or absence of Hind Limb Tonic Extension (HLTE) . Abolition of HLTE indicates anticonvulsant protection.

Protocol C: Neurotoxicity Screening (Rotarod Test)

Ensures the compound does not cause motor impairment.

-

Training: Train mice to balance on a rotating rod (6 rpm) for at least 1 minute.

-

Treatment: Administer the test compound as in the MES test.

-

Testing: Place mice on the rod at 30 min, 1 hr, and 2 hr post-dosing.

-

Failure: Inability to maintain balance for 1 minute indicates neurotoxicity.

Quantitative Data Summary

The following table summarizes the biological activity profile of key derivatives compared to standard drugs.

| Compound | Substitution (R) | MES Protection (mg/kg) | Neurotoxicity (TD50) | MIC (S. aureus) µg/mL |

| Standard | Phenytoin | 9.5 | 65.0 | N/A |

| PSC-1 | H (Unsubstituted) | 100 | >300 | 64 |

| PSC-2 | 4-Cl (Chloro) | 30 | >300 | 32 |

| PSC-3 | 4-NO2 (Nitro) | 25 | 250 | 16 |

| PSC-4 | 4-F (Fluoro) | 20 | >400 | 32 |

Note: Data represents typical values derived from comparative literature reviews. Lower MES values indicate higher potency.

Mechanistic Visualization: Synaptic Interaction

Understanding the anticonvulsant mechanism requires visualizing the synaptic cleft.

Figure 3: Dual mechanism of action: Inhibition of presynaptic Sodium channels and modulation of postsynaptic GABA receptors.

References

-

Synthesis and Anticonvulsant Testing of 4-Phenylsemicarbazides Source: National Institutes of Health (PubMed) [Link]

-

Semicarbazone Analogs as Anticonvulsant Agents: A Review Source: National Institutes of Health (PubMed) [Link]

-

4-Phenylsemicarbazide Chemical Structure & Safety Data Source: PubChem [Link]

-

Anticancer Activity and Safety Profile of Novel Semicarbazide Derivatives Source: MDPI (Molecules) [Link]

-

Organic Syntheses Procedure: 4-Phenylsemicarbazide Source: Organic Syntheses [Link][4]

Sources

4-Phenylsemicarbazide hydrochloride solubility in water and organic solvents

This guide details the solubility profile, physicochemical behavior, and handling protocols for 4-Phenylsemicarbazide Hydrochloride (4-PSC HCl) . It is designed for researchers requiring precise control over solvation for synthesis, purification, or analytical applications.

Executive Summary

This compound (CAS: 5441-14-5) is the hydrochloride salt of the hydrazine derivative 4-phenylsemicarbazide.[1] Unlike its free base counterpart, which exhibits limited aqueous solubility (~0.7 g/L), the hydrochloride salt is engineered for high aqueous solubility. This drastic shift in physicochemical properties is driven by the ionic lattice energy and the solvation capability of the protonated hydrazine moiety.

This guide provides a validated solubility landscape, distinguishing between thermodynamic solubility (equilibrium) and kinetic utility (rate of dissolution), and offers standardized protocols for recrystallization and free-base liberation.

Physicochemical Basis of Solubility

To manipulate the solubility of 4-PSC HCl effectively, one must understand the structural drivers:

-

Ionic Character: The hydrochloride form (

) introduces a charge-dipole interaction capability, making the compound highly compatible with high-dielectric solvents (Water, DMSO). -

Lipophilic Domain: The phenyl ring (

) retains affinity for organic moieties, allowing solubility in polar organic solvents (Ethanol, Methanol) but is insufficient to solubilize the salt in non-polar solvents (Hexane, Ether). -

pH Sensitivity: The solubility is pH-dependent. In high pH environments (

), the salt deprotonates to the free base, causing immediate precipitation from aqueous solution.

Table 1: Solubility Classification (25°C)

| Solvent Class | Solvent | Solubility Rating | Estimated Limit | Usage Context |

| Aqueous | Water (pH < 7) | High | > 100 g/L | Primary solvent for dissolution and recrystallization. |

| Polar Aprotic | DMSO | High | > 50 g/L | NMR analysis; stock solutions for biological assays. |

| Polar Aprotic | DMF | High | > 50 g/L | Alternative reaction medium. |

| Polar Protic | Methanol | High | ~ 50-100 g/L | Solvent for synthesis/transfer. |

| Polar Protic | Ethanol (Abs.) | Moderate | ~ 20-50 g/L | Recrystallization co-solvent; solubility decreases with HCl addition. |

| Non-Polar | Diethyl Ether | Insoluble | < 0.1 g/L | Anti-solvent for precipitation. |

| Non-Polar | Hexanes | Insoluble | < 0.1 g/L | Washing to remove non-polar impurities. |

| Chlorinated | DCM / Chloroform | Low/Insoluble | < 1 g/L | Partitioning solvent (compound stays in aqueous phase). |

Critical Note: While Sigma-Aldrich catalogs list "alcohol" as freely soluble, practical synthesis protocols (e.g., Organic Syntheses) demonstrate that the salt can be precipitated from ethanol by the common ion effect (adding conc. HCl), a technique vital for purification [1].

Solvation Mechanism & pH-Dependent Switching

The utility of 4-PSC HCl lies in its ability to switch states. The following diagram illustrates the equilibrium shifts that dictate solubility.

Figure 1: The solubility switch. The compound is water-soluble only in its ionic form. Basification destroys solubility, a mechanism used for isolation.

Experimental Protocols

Protocol A: Purification via Aqueous Recrystallization

This protocol utilizes the high temperature coefficient of solubility of 4-PSC HCl in water. It is the gold standard for removing non-polar impurities (like phenylurea) which remain insoluble or have different solubility curves.

Materials: Crude 4-PSC HCl, Deionized Water, Hot plate, Buchner funnel.

-

Dissolution: Place 10 g of crude 4-PSC HCl in a flask. Add 30 mL of water (1:3 w/w ratio).

-

Heating: Heat the mixture to near boiling (~90-95°C). The salt should dissolve completely.

-

Note: If insoluble particles remain, these are likely impurities (e.g., diphenylurea). Filter the solution while hot to remove them.

-

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

-

Collection: Filter the white crystalline precipitate.

-

Drying: Wash with a small amount of cold ethanol (to remove water) followed by ether. Dry in a vacuum desiccator.

Protocol B: Free Base Liberation (Solubility Switching)

To convert the soluble salt back to the lipophilic free base (e.g., for use in non-polar reaction media).

-

Preparation: Dissolve 4-PSC HCl in minimum water (approx 1:3 ratio) and heat if necessary to ensure clarity.

-

Neutralization: Slowly add 10% NaOH solution (2.2 g of 10% NaOH per 1 g of HCl salt) while stirring.

-

Precipitation: The free base (4-Phenylsemicarbazide) will precipitate immediately as a white solid.

-

Workup: Cool in an ice bath, filter, and wash with cold water.

-

Solubility Check: The resulting solid should be soluble in hot ethanol but sparingly soluble in water [1].

-

Protocol C: Solubility Testing for Analytical Standards

When preparing stock solutions for HPLC or Bioassays:

-

Solvent Choice: Use DMSO for stock solutions (up to 50 mM). It prevents hydrolysis and is compatible with cellular assays after dilution.

-

Procedure: Weigh 15.1 mg of 4-PSC HCl. Add 1 mL of anhydrous DMSO. Vortex for 30 seconds.

-

Storage: Store at -20°C. Avoid aqueous stock solutions for long-term storage due to potential hydrolysis of the hydrazine linkage over time.

Workflow Visualization: Purification Logic

The following diagram maps the decision process for solvent selection during purification.

Figure 2: Recrystallization logic flow. Water is the discriminator solvent, solubilizing the product while rejecting non-polar byproducts.

Stability and Troubleshooting

-

Hydrolysis Risk: In aqueous solution, particularly at non-neutral pH or elevated temperatures, the semicarbazide moiety can hydrolyze to aniline and hydrazine derivatives. Always prepare aqueous solutions fresh.

-

Oxidation: Hydrazine derivatives are susceptible to air oxidation. Solutions in DMSO or water may discolor (turn yellow/brown) over time. Store solid under inert atmosphere if possible.

-

"Oiling Out": If the compound forms an oil rather than crystals during recrystallization from water, the solution is likely too concentrated or cooled too rapidly. Re-heat and add a small volume (5-10%) of Ethanol to assist crystal lattice formation.

References

-

Organic Syntheses. "4-Phenylsemicarbazide". Org.[3] Synth.1926 , 6, 74. DOI: .

-

Sigma-Aldrich. "this compound Product Specification". Merck KGaA. Accessed 2024.[3] .

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10837, 4-Phenylsemicarbazide". PubChem. Accessed 2024.[3] .

Sources

Comprehensive Spectroscopic Characterization of 4-Phenylsemicarbazide Hydrochloride

Executive Summary

4-Phenylsemicarbazide Hydrochloride (CAS: 5441-14-5) is a critical hydrazine derivative widely employed as a derivatizing agent for carbonyl compounds and as an intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., triazoles, quinazolines).[1][2][3] Its hydrochloride salt form offers enhanced stability and solubility compared to the free base (CAS: 537-47-3).

This technical guide provides a definitive reference for the spectroscopic identification of this compound. It synthesizes experimental data from Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) , emphasizing the distinction between the salt and free base forms to ensure rigorous quality control in drug development workflows.

Material Characterization Strategy

Solvent Selection & Preparation[4][5]

-

Primary Solvent: Dimethyl sulfoxide-d6 (DMSO-d

) is the mandatory solvent for NMR analysis. The hydrochloride salt is sparingly soluble in non-polar solvents (CDCl -

Purity Check: Prior to spectroscopic analysis, ensure the sample is free of residual aniline (starting material), which can interfere with aromatic region integration.

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for confirming structural identity and purity.

Figure 1: Analytical workflow for the structural confirmation of 4-Phenylsemicarbazide HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR Analysis

The proton NMR spectrum in DMSO-d

Experimental Conditions: 400 MHz, DMSO-d

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Fragment |

| 10.25 | Singlet (s) | 1H | N(4)-H | Ph-NH -CO |

| 9.87 | Singlet (s) | 1H | N(2)-H | -CO-NH -N |

| 9.20 | Broad Singlet (br s) | 3H | N(1)-H | -NH-NH |

| 7.48 | Doublet (d, | 2H | Ar-H (Ortho) | Phenyl C2, C6 |

| 7.30 | Triplet (t, | 2H | Ar-H (Meta) | Phenyl C3, C5 |

| 7.02 | Triplet (t, | 1H | Ar-H (Para) | Phenyl C4 |

Technical Insight:

-

Exchange Dynamics: The signals at 10.25, 9.87, and 9.20 ppm are exchangeable. Traces of water in the DMSO-d

can cause these peaks to broaden or shift. The peak at 9.20 ppm (hydrazinium protons) is particularly sensitive and may appear as a very broad hump spanning 8.5–9.5 ppm. -

Differentiation: The free base lacks the broad ammonium signal at 9.20 ppm and typically shows the terminal -NH

protons upfield at ~4.0–4.5 ppm.

C NMR Analysis

The carbon spectrum confirms the urea-like backbone and the monosubstituted aromatic ring.

Experimental Conditions: 100 MHz, DMSO-d

| Chemical Shift ( | Assignment | Structural Fragment |

| 156.8 | C=O | Urea Carbonyl |

| 139.2 | C-Ipso | Phenyl C1 |

| 129.1 | C-Meta | Phenyl C3, C5 |

| 122.4 | C-Para | Phenyl C4 |

| 118.5 | C-Ortho | Phenyl C2, C6 |

Infrared (IR) Spectroscopy

IR spectroscopy is the fastest method to distinguish the hydrochloride salt from the free base.

Key Diagnostic Bands (KBr Pellet)

| Wavenumber (cm | Intensity | Vibrational Mode | Diagnostic Value |

| 2600 – 3200 | Strong, Broad | N-H Stretch ( | Critical: Indicates Ammonium Salt formation. Often overlaps C-H stretches. |

| 3250 – 3350 | Medium, Sharp | N-H Stretch (Amide) | Free N-H (Amide/Hydrazine). |

| 1670 – 1690 | Strong | C=O Stretch (Amide I) | Urea carbonyl. Shifts slightly higher in salt form. |

| 1590, 1500 | Medium | C=C Stretch | Aromatic Ring breathing modes. |

| 755, 690 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene (diagnostic pattern). |

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation. For the hydrochloride salt, the detected species in positive ionization modes is the cation of the free base.

Fragmentation Pathway

Ionization: ESI+ or EI (70 eV)

Molecular Ion: [M+H]

The fragmentation pattern is characteristic of N-N bond cleavage and amide bond rupture.

Figure 2: Proposed fragmentation pathway for 4-Phenylsemicarbazide (ESI+).

Interpretation

-

m/z 152: Protonated molecular ion (Base Peak in ESI).

-

m/z 119: Loss of the hydrazine moiety (-NHNH

) typically generates the phenyl isocyanate ion (Ph-N=C=O). -

m/z 93: Further fragmentation or rearrangement leads to the aniline radical cation.

-

m/z 77: The phenyl cation is a universal marker for the monosubstituted aromatic ring.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10837, 4-Phenylsemicarbazide. Retrieved February 6, 2026 from [Link]

-

Ashiq, U., et al. (2009). 4-Phenylsemicarbazide.[1] Acta Crystallographica Section E. Retrieved February 6, 2026 from [Link]

Sources

Advanced Research Applications of 4-Phenylsemicarbazide Hydrochloride: From Heterocyclic Scaffolds to Bioactive Pharmacophores

[1]

Executive Summary

4-Phenylsemicarbazide hydrochloride (4-PSC·HCl) is a versatile hydrazine derivative that serves as a critical junction reagent in organic synthesis and medicinal chemistry. While historically utilized as a derivatizing agent for the qualitative identification of carbonyl compounds, its contemporary value lies in its role as a "scaffold builder" for 1,2,4-triazoles and as a pharmacophore in the development of anticonvulsant and antimicrobial agents. This technical guide delineates the compound's utility in synthesizing nitrogen-rich heterocycles, explores its structure-activity relationship (SAR) in neuropharmacology, and provides validated protocols for its application in high-fidelity research environments.

Technical Profile & Stability

Compound Identity:

-

IUPAC Name: 1-Carbamoyl-2-phenylhydrazine hydrochloride

-

CAS Number: 5441-14-5 (HCl salt); 537-47-3 (Free base)

-

Molecular Weight: 187.63 g/mol [1]

Physical Properties & Handling: The hydrochloride salt is preferred over the free base for storage due to enhanced stability against oxidation and improved water solubility.

-

Solubility: Freely soluble in water and ethanol; insoluble in non-polar solvents (diethyl ether, hexane).

-

Stability: Hygroscopic. Must be stored under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation to azo compounds (which appear as brown discoloration).

-

Melting Point: 215–217 °C (dec).

| Property | Specification | Research Implication |

| Purity | ≥98% (HPLC) | Essential for kinetic studies to prevent side-reactions with hydrazine impurities. |

| Appearance | White crystalline powder | Discoloration (beige/brown) indicates oxidation; recrystallize from EtOH/HCl before use. |

| pKa | ~10.5 (Free base) | Requires basic conditions (Et₃N or NaOH) to liberate the nucleophilic hydrazine moiety in situ. |

Application Domain A: Heterocyclic Synthesis (The Triazole Route)

The primary synthetic utility of 4-PSC·HCl is the construction of the 1,2,4-triazole core, a privileged structure in drug discovery found in antifungals (e.g., fluconazole) and anticancer agents.

Mechanistic Pathway

The synthesis typically proceeds via a two-step sequence:

-

Condensation: Reaction with an aldehyde or ketone yields a 4-phenylsemicarbazone.[4]

-

Oxidative Cyclization: Treatment with an oxidant (e.g., FeCl₃, Br₂, or anodic oxidation) effects ring closure to form the 1,2,4-triazol-3-one or related derivatives.

Validated Protocol: Synthesis of 4-Phenyl-5-aryl-1,2,4-triazol-3-ones

Rationale: This protocol demonstrates the conversion of 4-PSC·HCl into a bioactive heterocycle using oxidative cyclization, a standard method for generating library diversity.

Reagents:

-

4-Phenylsemicarbazide HCl (1.0 equiv)[1]

-

Aryl Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

-

Sodium Acetate (anhydrous, 1.2 equiv)

-

Ferric Chloride (FeCl₃·6H₂O, 2.0 equiv)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Free Base Liberation (In Situ): Dissolve 4-PSC·HCl (10 mmol) and Sodium Acetate (12 mmol) in Ethanol (20 mL). Stir for 15 minutes at room temperature to buffer the HCl and liberate the nucleophilic hydrazine.

-

Semicarbazone Formation: Add the Aryl Aldehyde (10 mmol) dropwise. Reflux the mixture for 2–4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).

-

Checkpoint: A heavy precipitate (the semicarbazone) usually forms. Isolate this intermediate if characterization is required; otherwise, proceed to cyclization.

-

-

Oxidative Cyclization: To the reaction mixture (or resuspended semicarbazone), add FeCl₃·6H₂O (20 mmol) dissolved in a minimum amount of ethanol. Reflux for an additional 4–6 hours.

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The triazole product will precipitate.

-

Purification: Filter the solid, wash with cold water to remove iron salts, and recrystallize from Ethanol/Water.

Visualization: Synthetic Pathway

Caption: Conversion of 4-PSC·HCl to 1,2,4-triazole via semicarbazone intermediate using Iron(III)-mediated oxidation.

Application Domain B: Medicinal Chemistry (Anticonvulsant Research)

Research indicates that 4-phenylsemicarbazone derivatives possess significant anticonvulsant activity, often comparable to standard drugs like Phenytoin or Sodium Valproate, but with potentially lower neurotoxicity.

Mechanism of Action (Proposed)

The pharmacophore resembles the ureide structure found in established antiepileptics. The activity is hypothesized to stem from:

-

Sodium Channel Blockade: Modulation of voltage-gated Na⁺ channels (VGSC), stabilizing the inactive state of the channel and preventing repetitive neuronal firing.

-

Hydrogen Bonding: The amide/urea moiety acts as a hydrogen bond donor/acceptor pair, interacting with the receptor site (DHP receptor or GABA-A modulatory sites).

Structure-Activity Relationship (SAR) Insights

-

The Hydrophobic Domain (Phenyl Ring): Essential for crossing the Blood-Brain Barrier (BBB). Substitutions at the para position (e.g., 4-F, 4-Cl) often enhance potency by increasing lipophilicity.

-

The Linker (Semicarbazide): The -NH-CO-NH-N= spacer provides the correct geometric orientation for receptor binding.

-

Terminal Group: The aryl group derived from the aldehyde partner dictates selectivity. Electron-withdrawing groups (EWG) on this ring often favor MES (Maximal Electroshock) protection.

Visualization: Anticonvulsant Pharmacophore Logic

Caption: Structural determinants of 4-phenylsemicarbazone derivatives interacting with neuronal sodium channels.

Application Domain C: Analytical Chemistry

While modern mass spectrometry has largely superseded derivatization, 4-PSC·HCl remains relevant for:

-

Chiral Resolution: Enantiomeric separation of chiral ketones via HPLC after derivatization with 4-phenylsemicarbazide.

-

UV-Vis Detection: The addition of the phenyl chromophore allows for the UV detection of non-UV-active aliphatic aldehydes/ketones (shift to ~240–250 nm).

Protocol: Carbonyl Scavenging Assay

-

Purpose: Quantify residual aldehydes in biological or lipid samples (measure of lipid peroxidation).

-

Method: Incubate sample with excess 4-PSC·HCl (buffered to pH 5.0). Measure absorbance of the resulting semicarbazone at λ_max (specific to the derivative, typically 240-270 nm).

References

-

Yogeeswari, P., et al. (2004).[5] 4-Sulphamoylphenyl semicarbazones with anticonvulsant activity. Il Farmaco. Link

-

Pandeya, S. N., et al. (1998). Synthesis and anticonvulsant activity of some 4-phenylsemicarbazone derivatives. European Journal of Medicinal Chemistry. Link

-

Organic Syntheses. (1926). 4-Phenylsemicarbazide.[1][2][3][5][6] Organic Syntheses, Coll. Vol. 1, p.450. Link

-

PubChem. (n.d.).[7] this compound (Compound Summary). National Library of Medicine. Link

-

Shelke, G. M., et al. (2015).[8] A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles. Synlett. Link

-

Santa Cruz Biotechnology. (n.d.). This compound Product Data. Link

Sources

- 1. This compound | CAS 5441-14-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-Phenylsemicarbazide | CAS 537-47-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-PHENYLSEMICARBAZIDE | 537-47-3 [chemicalbook.com]

- 7. 4-Phenylsemicarbazide | C7H9N3O | CID 10837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

Safety and handling precautions for 4-Phenylsemicarbazide hydrochloride.

Technical Guide: Safety, Handling, and Application of 4-Phenylsemicarbazide Hydrochloride

Executive Summary & Chemical Identity

This compound (CAS: 5441-14-5) is a hydrazine-derived reagent critical in drug development for the derivatization of carbonyl compounds (aldehydes/ketones) and as an intermediate in the synthesis of heterocyclic scaffolds (e.g., triazoles, quinazolines).[1][2][3] While invaluable for structure-activity relationship (SAR) studies, its structural core—a hydrazine moiety—imposes significant toxicological risks, including potential mutagenicity and acute systemic toxicity.[2][3]

This guide provides a self-validating safety framework for researchers, moving beyond generic SDS advice to address the specific mechanistic hazards of this compound.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 5441-14-5 (Salt); 537-47-3 (Free Base) |

| Molecular Formula | C₇H₉N₃O[1][2][3][4][5][6] · HCl |

| Molecular Weight | 187.63 g/mol |

| Solubility | Soluble in water, ethanol; sparingly soluble in non-polar solvents.[2][3] |

| Key Hazard | Acute Toxicity (Oral), Skin/Eye Irritation, Potential Mutagen.[2][7] |

Toxicological Mechanisms & Hazard Analysis

To handle this compound safely, one must understand why it is dangerous. The toxicity is not merely corrosive; it is metabolic.[2]

The Hydrazine Moiety Threat

The core danger lies in the semicarbazide structure (

-

Enzyme Inhibition: Hydrazine derivatives are potent nucleophiles that react with carbonyl-containing cofactors, specifically Pyridoxal Phosphate (Vitamin B6) .[2][3] This depletes B6, inhibiting GABA-transaminase, which can lead to neurotoxicity (seizures) in acute high-dose exposures.[2][3]

-

Oxidative Stress: The phenylhydrazine component can undergo auto-oxidation, generating reactive oxygen species (ROS) and free radicals that damage DNA and cause hemolysis.[2][3]

Hydrochloride Acidification

The hydrochloride salt form (pH < 3 in solution) adds an immediate contact hazard.[2] Inhalation of dust delivers both an acidic irritant and a systemic toxin directly to the alveolar membrane, accelerating absorption.[2]

Risk Assessment & Engineering Controls

Safety is engineered, not just worn.[2] The following hierarchy of controls is non-negotiable for handling >100 mg quantities.

Engineering Controls

-

Primary Containment: All weighing and solubilization must occur within a certified Fume Hood (Face velocity: 0.5 m/s) or a Powder Containment Balance Enclosure .[3]

-

Static Control: Use anti-static weighing boats. Hydrazine salts can be shock-sensitive or electrostatically active; grounding is prudent.[2][3]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the high permeation rate of small nitrogenous molecules.[2]

| PPE Component | Specification | Rationale |

| Hand Protection | Double Nitrile (min 0.11mm outer) or Silver Shield® (Laminate) | Hydrazines permeate latex rapidly.[2][3] Double gloving provides a "breakthrough" buffer.[2] |

| Respiratory | N95/P2 (Solids) or ABEK1 (if in solution/heated) | Prevents inhalation of acidic dust.[2] Volatile amines may be released upon basification.[2] |

| Eye Protection | Chemical Goggles (Indirect Vent) | Safety glasses do not prevent micro-particle ingress or splash entry.[2][3] |

| Body Protection | Tyvek® Lab Coat (Closed front) | Cotton absorbs and retains toxic dust; Tyvek repels it.[2][3] |

Validated Experimental Protocol: Derivatization & Handling

This workflow is designed to minimize exposure while ensuring reaction integrity. It assumes the user is synthesizing a semicarbazone derivative for compound characterization.

Workflow Diagram (DOT)

Figure 1: Safe handling workflow for 4-Phenylsemicarbazide HCl derivatization.

Step-by-Step Methodology

-

Preparation (The Buffer System):

-

4-Phenylsemicarbazide HCl requires a buffered environment to react efficiently with ketones/aldehydes.[2][3] The HCl salt makes the solution acidic, which catalyzes the reaction but can also protonate the hydrazine nitrogen, rendering it non-nucleophilic if too acidic.[2]

-

Action: Dissolve the compound in Ethanol:Water (1:1).[3] Add Sodium Acetate (1.1 equivalents) to buffer the HCl.[2] This liberates the free base in situ for reaction while maintaining a weak acid catalysis [1, 5].[3]

-

-

Reaction:

-

Isolation:

Emergency Response & Waste Management

Spill Cleanup Strategy

If the solid powder is spilled:

-

Evacuate the immediate area to let dust settle (2 mins).[2]

-

Don PPE: Double nitrile gloves, goggles, N95 respirator.[3]

-

Neutralization: Cover the spill with a weak base (Sodium Carbonate) to neutralize the HCl acidity.[3]

-

Collection: Use a damp paper towel to wipe up the powder (wet method prevents dust generation).[3] Do not dry sweep.[2]

-

Decontamination: Clean surface with a 10% bleach solution.[3] Hypochlorite oxidizes the hydrazine moiety, breaking it down into nitrogen gas and less toxic byproducts (though chlorinated anilines are a risk, this is preferable to the raw hydrazine) [1].[2]

Disposal

-

Segregation: Label waste clearly as "Toxic: Hydrazine Derivative."

-

Method: High-temperature incineration is the only validated method for complete destruction.[2][3] Chemical oxidation (bleach) is acceptable for surface decontamination but not for bulk disposal due to the formation of complex chlorinated aromatics.[2]

References

-

ChemicalBook. (2023).[2][8] 4-Phenylsemicarbazide Safety Data Sheet (SDS).[2][3][8][9] Retrieved from [2][3]

-

Santa Cruz Biotechnology. (2025).[2][4][9] this compound Product Data. Retrieved from [2]

-

National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: 4-Phenylsemicarbazide.[2][3][5] Retrieved from [2][3]

-

Thermo Fisher Scientific. (2025).[2][9] Safety Data Sheet: 4-Phenylsemicarbazide.[2][3][5][8][9] Retrieved from [2]

-

Organic Syntheses. (1926).[2] 4-Phenylsemicarbazide Synthesis Protocol. Org.[1][2][10] Synth. 1926, 6,[2][3] 74. Retrieved from [2]

Sources

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 4-PHENYLSEMICARBAZIDE | 537-47-3 [chemicalbook.com]

- 3. 537-47-3|4-Phenylsemicarbazide|BLD Pharm [bldpharm.com]

- 4. This compound | CAS 5441-14-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 4-Phenylsemicarbazide | C7H9N3O | CID 10837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. riccachemical.com [riccachemical.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]